Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)-
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Overview
Description
Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of two methoxy groups and a propenylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,5-dimethoxybenzaldehyde with propenylthiol under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Types of Reactions:
Oxidation: Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- exerts its effects involves interactions with specific molecular targets. The methoxy and propenylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the propenylthio group, making it less reactive in certain substitution reactions.
2,5-Dimethoxy-4-methylbenzaldehyde: Contains a methyl group instead of a propenylthio group, altering its chemical properties and reactivity.
Uniqueness: Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- is unique due to the presence of the propenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
648956-94-9 |
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Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2,5-dimethoxy-4-prop-2-enylsulfanylbenzaldehyde |
InChI |
InChI=1S/C12H14O3S/c1-4-5-16-12-7-10(14-2)9(8-13)6-11(12)15-3/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
NZMKVFYIRHALFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC=C |
Origin of Product |
United States |
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